molecular formula C23H23FN2O4S B10992628 N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide

Cat. No.: B10992628
M. Wt: 442.5 g/mol
InChI Key: RZXJLHSEMVPIJF-UHFFFAOYSA-N
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Description

    N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide: is a complex organic compound with a unique structure.

  • It contains an indole nucleus, which is a benzopyrrole derivative. The indole scaffold is found in various synthetic drug molecules and natural products.
  • Physically, it appears as a crystalline, colorless substance with a specific odor.
  • The compound’s biological potential has attracted interest due to its diverse activities.
  • Preparation Methods

  • Chemical Reactions Analysis

      N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-3-methoxybenzamide: can undergo various reactions:

    • Major products formed from these reactions need further investigation.
  • Scientific Research Applications

    • This compound’s applications span multiple fields:

        Chemistry: Potential as a synthetic intermediate or building block.

        Biology: Investigate its effects on cellular processes.

        Medicine: Explore its pharmacological properties.

        Industry: Consider its use in materials science or chemical manufacturing.

  • Mechanism of Action

    • The exact mechanism remains to be elucidated.
    • Molecular targets and pathways involved require further research.
  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, we can compare it to other indole derivatives.
    • Its uniqueness lies in the combination of the sulfonyl group, fluorophenyl moiety, and the indole scaffold.

    Properties

    Molecular Formula

    C23H23FN2O4S

    Molecular Weight

    442.5 g/mol

    IUPAC Name

    N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-3-methoxybenzamide

    InChI

    InChI=1S/C23H23FN2O4S/c1-5-13-26-16(3)15(2)21(31(28,29)20-11-9-18(24)10-12-20)22(26)25-23(27)17-7-6-8-19(14-17)30-4/h5-12,14H,1,13H2,2-4H3,(H,25,27)

    InChI Key

    RZXJLHSEMVPIJF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC(=CC=C3)OC)CC=C)C

    Origin of Product

    United States

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